Bis(2-aminoethylthio)methane dihydrochloride Bis(2-aminoethylthio)methane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 22965-82-8
VCID: VC21125276
InChI: InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H
SMILES: C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-]
Molecular Formula: C5H16Cl2N2S2
Molecular Weight: 239.2 g/mol

Bis(2-aminoethylthio)methane dihydrochloride

CAS No.: 22965-82-8

Cat. No.: VC21125276

Molecular Formula: C5H16Cl2N2S2

Molecular Weight: 239.2 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-aminoethylthio)methane dihydrochloride - 22965-82-8

CAS No. 22965-82-8
Molecular Formula C5H16Cl2N2S2
Molecular Weight 239.2 g/mol
IUPAC Name 2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H
Standard InChI Key NPYCHXLTKFJAJL-UHFFFAOYSA-N
SMILES C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-]
Canonical SMILES C(CSCSCCN)N.Cl.Cl

Fundamental Chemical Properties

Bis(2-aminoethylthio)methane dihydrochloride, identified by CAS number 22965-82-8, is characterized by its distinct chemical structure and properties. The compound contains two aminoethylthio groups attached to a central methane carbon, forming a symmetrical molecule that exists as a dihydrochloride salt. This configuration contributes to its versatility in chemical reactions and biological interactions.

Structural Identification

The compound features a central methylene group bridging two sulfur atoms, each connected to an aminoethyl chain. In its dihydrochloride form, the terminal amino groups are protonated and paired with chloride counterions. This structural arrangement influences its solubility, reactivity, and potential applications in chemical synthesis.

PropertyValue
CAS Number22965-82-8
Molecular FormulaC5H16Cl2N2S2
Molecular Weight239.2 g/mol
IUPAC Name2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride
SMILESC(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-]
Standard InChIInChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H
Standard InChIKeyNPYCHXLTKFJAJL-UHFFFAOYSA-N

The free base form of this compound (without the hydrochloride) has CAS number 22907-27-3 and a molecular weight of 166.308 g/mol .

Physical Characteristics

While comprehensive physical data for bis(2-aminoethylthio)methane dihydrochloride is limited in the available literature, its salt form typically suggests specific properties typical of amino-containing compounds. The dihydrochloride salt formation enhances water solubility compared to its free base counterpart, making it more suitable for aqueous applications in biochemical studies.

Synthesis Methodologies

Standard Synthetic Route

The synthesis of bis(2-aminoethylthio)methane dihydrochloride typically involves the reaction of 2-aminoethanethiol with formaldehyde under acidic conditions. This reaction proceeds through a condensation mechanism that links the thiol groups to the central carbon provided by formaldehyde.

The general reaction pathway can be outlined as:

  • Initial nucleophilic attack of the thiol group on formaldehyde

  • Formation of an intermediate hydroxymethylthioether

  • Second nucleophilic attack by another thiol molecule

  • Elimination of water to form the bis-thioether product

  • Acidification with HCl to yield the dihydrochloride salt

Purification Considerations

The purity of bis(2-aminoethylthio)methane dihydrochloride can vary based on specific reaction conditions employed during synthesis. Purification typically involves recrystallization techniques, with the choice of solvent system affecting the final purity level. The dihydrochloride salt formation facilitates purification through crystallization due to its reduced solubility in non-polar solvents.

Chemical Reactivity

Functional Group Reactivity

The presence of both sulfur atoms and terminal amino groups in bis(2-aminoethylthio)methane dihydrochloride creates multiple reactive sites that can participate in various chemical transformations. This multi-functional nature makes it a versatile building block in organic synthesis.

The key reactive sites include:

  • Terminal amino groups: can undergo acylation, alkylation, and condensation reactions

  • Thioether linkages: susceptible to oxidation to form sulfoxides or sulfones

  • Central methylene group: provides structural rigidity and serves as a bridge between functional groups

Mechanisms of Action

Bis(2-aminoethylthio)methane dihydrochloride demonstrates significant biochemical activity through its ability to form covalent bonds with proteins and other biomolecules. This property is particularly relevant in studies involving protein modification and enzyme inhibition.

Of particular significance is its reported inhibitory effect on γ-glutamylcysteine synthetase, an enzyme critical in glutathione biosynthesis. This mechanism suggests potential applications in research areas focusing on cellular redox status and oxidative stress pathways.

Applications in Chemical Synthesis

Role as a Synthetic Intermediate

Bis(2-aminoethylthio)methane dihydrochloride serves as a versatile reagent in organic synthesis due to its ability to undergo various chemical transformations. Its bifunctional nature makes it particularly valuable in the construction of more complex molecular architectures.

Application TypeDescriptionPotential Products
Building BlockUsed as a precursor in multi-step synthesesComplex heterocycles, macrocycles
Functional Group TransformationModification of amino and thioether groupsDisulfides, sulfoxides, thiols
Cross-linking AgentUtilizes bifunctional nature to connect moleculesPolymers, cross-linked biomolecules

Synthetic Utility Examples

The compound's utility in organic synthesis extends to several specific applications:

  • Synthesis of sulfur-containing heterocycles: The thioether linkages provide entry points for cyclization reactions

  • Preparation of disulfides: Through controlled oxidation of the thioether groups

  • Generation of functionalized thiols: Through selective cleavage reactions

  • Development of conjugation chemistry: Utilizing the terminal amino groups for bioconjugation

Biochemical and Research Applications

Enzyme Inhibition Studies

As mentioned previously, bis(2-aminoethylthio)methane dihydrochloride has been identified as an inhibitor of γ-glutamylcysteine synthetase. This property positions it as a valuable tool in research focused on glutathione metabolism and related cellular processes. Glutathione plays a critical role in cellular defense against oxidative stress, making inhibitors of its biosynthesis important for understanding redox regulation mechanisms.

Protein Modification Applications

The ability of bis(2-aminoethylthio)methane dihydrochloride to form covalent bonds with proteins offers opportunities for targeted protein modification studies. This property can be exploited in:

  • Protein cross-linking experiments

  • Probing protein structure and function

  • Development of affinity labels for protein purification

  • Investigation of protein-ligand interactions

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